![molecular formula C10H18N2O2 B14186560 N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide CAS No. 918637-97-5](/img/structure/B14186560.png)
N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
The synthesis of N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with nitrovinyl substrates in the presence of a catalytic amount of trifluoroacetic acid (TFA) . This reaction leads to the formation of 3,4-disubstituted pyrrolidine sulfonamides . Industrial production methods may involve similar synthetic strategies but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can lead to the formation of different pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the methoxymethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to various biological targets, potentially inhibiting or activating specific enzymes or receptors . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique methoxymethyl group in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
918637-97-5 |
|---|---|
Molekularformel |
C10H18N2O2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
N-[2-(methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C10H18N2O2/c1-8(2)10(13)11-12-6-4-5-9(12)7-14-3/h9H,1,4-7H2,2-3H3,(H,11,13) |
InChI-Schlüssel |
BIARCPAIGFWFRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NN1CCCC1COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


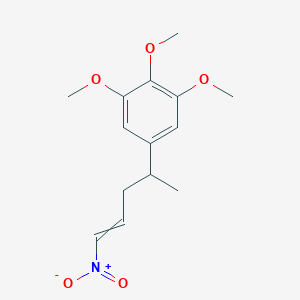
![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)
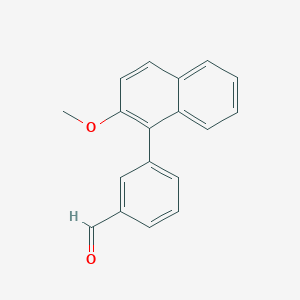
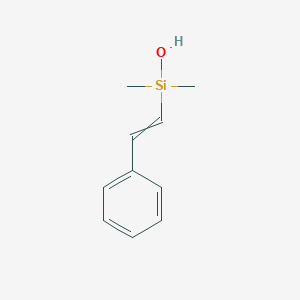
![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)
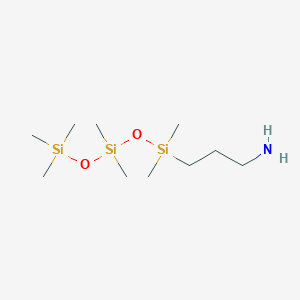
![4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol](/img/structure/B14186522.png)
![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)
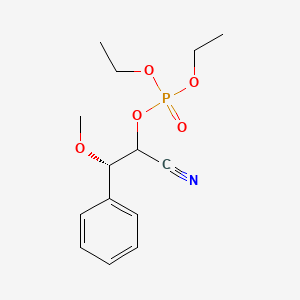
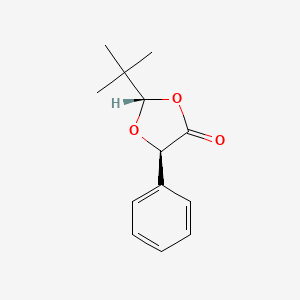
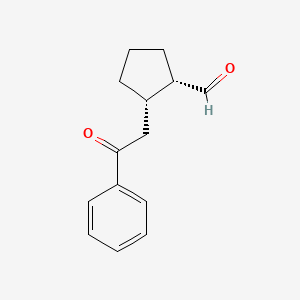
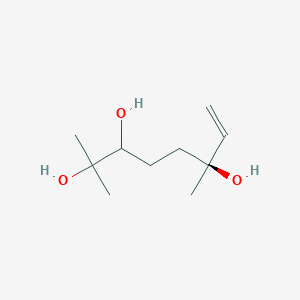
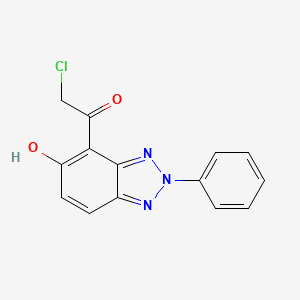
![9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14186552.png)
